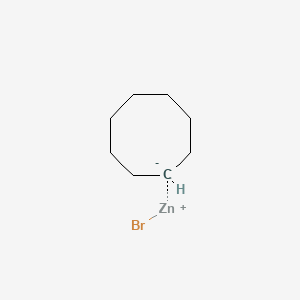
2-Ethylphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylphenylzinc bromide, or 2-EPZB, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a colorless, water-soluble salt that is composed of zinc, bromine, and two ethylphenyl groups. 2-EPZB is known for its solubility in organic solvents, such as tetrahydrofuran (THF), and its stability in aqueous solutions. It is also known for its ability to act as a catalyst in organic reactions and its low toxicity. This makes it a useful tool in laboratory experiments and scientific research.
科学的研究の応用
2-EPZB is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, such as the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.
作用機序
2-EPZB acts as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In the presence of 2-EPZB, the reaction is accelerated by the formation of a zinc complex, which acts as a Lewis acid. This zinc complex then facilitates the reaction by providing a nucleophilic site for the reaction to occur.
Biochemical and Physiological Effects
2-EPZB is a low-toxicity compound that is not known to cause any adverse biochemical or physiological effects. It is generally regarded as safe for use in laboratory experiments and scientific research.
実験室実験の利点と制限
2-EPZB has several advantages for laboratory experiments. It is soluble in organic solvents, such as 2-Ethylphenylzinc bromide, 0.50 M in THF, and is stable in aqueous solutions. It is also a low-toxicity compound, making it safe for use in laboratory experiments. Additionally, it is known for its ability to act as a catalyst in organic reactions, making it a useful tool for scientific research.
The main limitation of 2-EPZB is its relatively low reactivity. It is not as reactive as some other catalysts, such as palladium, and therefore may not be suitable for some laboratory experiments. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for 2-EPZB research. One potential direction is to develop new methods for synthesizing 2-EPZB. This could involve exploring new solvents or catalysts that could be used to synthesize the compound more efficiently. Additionally, research could be done to explore new applications for 2-EPZB, such as using it as a catalyst in the synthesis of new pharmaceuticals or dyes. Finally, research could be done to explore the potential toxicity of 2-EPZB and its potential effects on the environment.
合成法
2-EPZB is synthesized by reacting 2-ethylphenol with zinc bromide in a solvent such as 2-Ethylphenylzinc bromide, 0.50 M in THF. The reaction begins with the nucleophilic attack of the bromide anion on the 2-ethylphenol molecule, forming an intermediate. The intermediate then undergoes a series of rearrangements, forming a new bromide anion and a zinc complex. The zinc complex then reacts with the bromide anion to form 2-EPZB.
特性
IUPAC Name |
bromozinc(1+);ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYVQPIRJVOMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenylzinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














